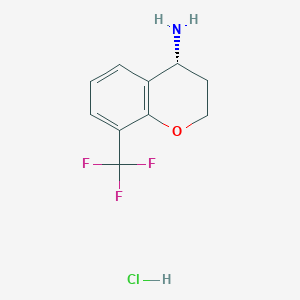(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride
CAS No.: 1392219-03-2
Cat. No.: VC11736616
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1392219-03-2 |
|---|---|
| Molecular Formula | C10H11ClF3NO |
| Molecular Weight | 253.65 g/mol |
| IUPAC Name | (4R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m1./s1 |
| Standard InChI Key | CZTHXVIPUSKPKD-DDWIOCJRSA-N |
| Isomeric SMILES | C1COC2=C([C@@H]1N)C=CC=C2C(F)(F)F.Cl |
| SMILES | C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |
| Canonical SMILES | C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a chroman core (a benzene ring fused to a dihydropyran ring) with a trifluoromethyl (-CF₃) group at the 8-position and an amine (-NH₂) group at the 4-position. The (R)-configuration denotes the spatial arrangement around the chiral center at the 4-position, which influences its interactions with biological targets . Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | (R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine hydrochloride |
| SMILES | C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |
| InChIKey | CZTHXVIPUSKPKD-UHFFFAOYSA-N |
| Parent Compound (CID) | 16244411 |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine group facilitates salt formation and hydrogen bonding .
Synthesis and Stereochemical Considerations
Synthetic Routes
The synthesis of chroman-4-amine derivatives typically involves:
-
Cyclization: Condensation of 2-hydroxy acetophenone with trifluoroacetic anhydride to form 2-(trifluoromethyl)-4H-chromen-4-one .
-
Nitration/Reduction: Introduction of a nitro group at the 7-position followed by reduction to an amine .
-
Resolution: Chiral resolution techniques (e.g., chiral chromatography or enzymatic kinetic resolution) to isolate the (R)-enantiomer from racemic mixtures .
For example, 7-amino-2-(trifluoromethyl)-4H-chromen-4-one is alkylated with benzoyl chlorides in the presence of K₂CO₃/NaH to yield N-substituted benzamides . While these methods are established for racemic mixtures, enantioselective synthesis of the (R)-form remains understudied.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. The trifluoromethyl group contributes to:
-
Lipophilicity: LogP ≈ 2.1 (estimated), favoring blood-brain barrier penetration .
-
Metabolic Stability: Resistance to oxidative degradation due to the strong C-F bonds .
| Compound | IC₅₀ (µg/mL) |
|---|---|
| 4h | 6.40 (MCF-7) |
| 4c | 9.32 (MCF-7) |
| Doxorubicin | 7.50 (MCF-7) |
The (R)-enantiomer may exhibit enhanced target selectivity due to stereospecific interactions with proteins like HER2/neu .
Antioxidant Activity
Chromone derivatives scavenge reactive oxygen species (ROS) via:
The electron-withdrawing -CF₃ group stabilizes radical intermediates, enhancing antioxidant efficacy .
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume